molecular formula C11H9BrN2O B15214755 3-benzyl-5-bromopyrimidin-4(3H)-one CAS No. 89185-09-1

3-benzyl-5-bromopyrimidin-4(3H)-one

Cat. No.: B15214755
CAS No.: 89185-09-1
M. Wt: 265.11 g/mol
InChI Key: OKLMCDJHTAYQME-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromopyrimidin-4(3H)-one (CAS 89185-09-1) is a brominated pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold, particularly recognized for its role in the exploration and development of potent inhibitors of Phosphodiesterase-5 (PDE5) . Structural explorations of this core structure have identified it as a new scaffold for creating highly active compounds, with some analogues demonstrating inhibitory activity in the low nanomolar range (IC50 values as low as 1.7 nM) . The molecular formula is C11H9BrN2O with a molecular weight of 265.11 g/mol . Researchers value this compound for its potential in designing modulators for various biological targets; related pyrimidin-4(3H)-one scaffolds are also investigated as positive allosteric modulators for receptors such as the M1 muscarinic acetylcholine receptor, a target for cognitive deficits in Alzheimer's disease and schizophrenia . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89185-09-1

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-benzyl-5-bromopyrimidin-4-one

InChI

InChI=1S/C11H9BrN2O/c12-10-6-13-8-14(11(10)15)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

OKLMCDJHTAYQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C(C2=O)Br

Origin of Product

United States

Preparation Methods

N-Benzylation via Alkylation

The lactam nitrogen (N3) of pyrimidin-4(3H)-one is alkylated using benzyl bromide under strongly basic conditions. Sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack on benzyl bromide.

Example Protocol :

  • Reactants : Pyrimidin-4(3H)-one (1.0 equiv), benzyl bromide (1.2 equiv), NaH (2.0 equiv).
  • Conditions : DMF, 0°C to room temperature, 12 h.
  • Yield : 68–75% after recrystallization from ethanol/water.

Regioselective C5 Bromination via Directed Metallation

The electron-withdrawing ketone at C4 directs metallation to C5. Using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), the C5 hydrogen is abstracted, followed by quenching with bromine (Br$$_2$$) or 1,2-dibromoethane.

Key Steps :

  • Metallation : 3-Benzylpyrimidin-4(3H)-one (1.0 equiv) in tetrahydrofuran (THF) at −78°C treated with LDA (2.0 equiv).
  • Bromination : Addition of Br$$_2$$ (1.1 equiv) at −78°C, warmed to room temperature.
  • Workup : Quenched with saturated NH$$_4$$Cl, extracted with ethyl acetate.
  • Yield : 82% after silica gel chromatography.

De Novo Synthesis via Cyclocondensation

Cyclocondensation of Benzylurea with Brominated 1,3-Dielectrophiles

A one-pot cyclization strategy employs benzylurea and methyl 3-bromoacetoacetate under acidic conditions. The reaction proceeds via enamine formation and subsequent cyclization.

Reaction Scheme :
$$
\text{Benzylurea + Methyl 3-bromoacetoacetate} \xrightarrow{\text{HCl, reflux}} \text{3-Benzyl-5-bromopyrimidin-4(3H)-one}
$$

Optimized Conditions :

  • Catalyst : Concentrated HCl (10 mol%).
  • Solvent : Ethanol, 80°C, 8 h.
  • Yield : 58% (purity >95% by HPLC).

A boronic ester intermediate is coupled with 5-bromo-2-chloropyrimidin-4(3H)-one using PdCl$$_2$$(dppf) catalysis. This method allows modular introduction of the benzyl group.

Example :

  • Reactants : 5-Bromo-2-chloropyrimidin-4(3H)-one (1.0 equiv), benzylboronic acid (1.5 equiv), PdCl$$_2$$(dppf) (5 mol%).
  • Conditions : Dioxane/H$$2$$O (3:1), K$$3$$PO$$_4$$ (2.0 equiv), 100°C, 24 h.
  • Yield : 70% after extraction and column chromatography.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
N-Benzylation + Bromination High regioselectivity, scalable Requires cryogenic conditions for metallation 68–82%
Cyclocondensation One-pot procedure, cost-effective Moderate yields, byproduct formation 58–65%
Suzuki Coupling Modular, compatible with diverse boronic acids Palladium cost, longer reaction times 65–70%

Large-Scale Industrial Synthesis

Catalytic Hydrogenation for Debromination Avoidance

In large batches, palladium-on-carbon (Pd/C) in ethanol under hydrogen gas prevents undesired debromination during workup.

Critical Parameters :

  • Pressure : 50 psi H$$_2$$.
  • Temperature : 25°C.
  • Catalyst Loading : 5% Pd/C (0.1 equiv).

Recrystallization and Purity Control

Crude product is recrystallized from n-propanol/water (3:1) to achieve >99% purity. Activated carbon filtration removes residual palladium.

Mechanistic Insights and Side Reactions

Competing Pathways in N-Benzylation

Base strength impacts selectivity: Strong bases (NaH) favor N3 alkylation, while weaker bases (K$$2$$CO$$3$$) may lead to O-benzylation byproducts.

Bromination Regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-bromopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-benzyl-5-bromopyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromine and benzyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidinones

Comparison with 2-(Biphenyl-3-yl)-5-Hydroxy-3-Methylpyrimidin-4(3H)-one

This compound () shares the pyrimidin-4(3H)-one core but differs in substituents: a methyl group at N3 and a hydroxyl group at C5. Key distinctions include:

  • The bromine (electron-withdrawing) at C5 contrasts with the hydroxyl group (electron-donating), altering electronic properties and reactivity. Bromine may facilitate nucleophilic substitution, whereas the hydroxyl group could participate in hydrogen bonding or antioxidant activity .

Comparison with 7-Methyl-3-(4-Methylphenyl)-2-(Prop-2-en-1-ylsulfanyl)-5,6,7,8-Tetrahydropyrido[4',3':4,5]Thieno[2,3-d]Pyrimidin-4(3H)-one

This fused-ring derivative () features a thienopyrimidinone core with a prop-2-en-1-ylsulfanyl group. While structurally distinct, it highlights the impact of:

Comparison with Quinazolinone Derivatives ()

Quinazolin-4(3H)-one derivatives, though distinct in their bicyclic structure (benzene fused to pyrimidinone), provide insights into substituent effects on bioactivity:

  • Substituent Position and Size: In , 2-phenylquinazolin-4(3H)-one (Compound 3) exhibited higher analgesic activity than methyl-substituted analogs, suggesting that bulkier groups (e.g., benzyl in the target compound) may enhance target engagement. The bromine in the target compound could mimic electron-withdrawing effects observed in quinazolinones with nitro or halogen substituents, which often improve binding affinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure 3-Substituent 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Benzyl-5-bromopyrimidin-4(3H)-one Pyrimidinone Benzyl Bromo C₁₁H₉BrN₂O 281.11 High lipophilicity; reactive C5 site
2-(Biphenyl-3-yl)-5-hydroxy-3-methylpyrimidin-4(3H)-one Pyrimidinone Methyl Hydroxy C₁₇H₁₄N₂O₂ 278.31 Hydrogen-bonding capability
2-Phenylquinazolin-4(3H)-one (Compound 3, ) Quinazolinone H Phenyl C₁₃H₁₀N₂O 210.23 High analgesic activity

Research Findings and Implications

  • Substituent Size and Activity: Bulkier groups (e.g., benzyl, phenyl) enhance bioactivity in both pyrimidinones and quinazolinones, likely due to improved hydrophobic interactions with target proteins .
  • Halogenation: Bromine at C5 in the target compound offers a strategic site for derivatization, akin to halogenated quinazolinones with enhanced binding .
  • Electronic Effects : Electron-withdrawing groups (bromo) may stabilize the ketone moiety, while electron-donating groups (hydroxy) could modulate solubility and redox activity .

Comparative studies with ’s quinazolinones could further elucidate scaffold-specific bioactivity trends.

Biological Activity

3-benzyl-5-bromopyrimidin-4(3H)-one (CAS No. 89185-09-1) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 5-position and a benzyl group at the 3-position of the pyrimidine ring, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of 3-benzyl-5-bromopyrimidin-4(3H)-one can be represented as follows:

C11H10BrN2O\text{C}_{11}\text{H}_{10}\text{BrN}_2\text{O}

This structure is critical for understanding its biological activity, as the functional groups play a significant role in its reactivity and binding affinity to various biological targets.

The biological activity of 3-benzyl-5-bromopyrimidin-4(3H)-one is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit properties such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to anticancer effects.
  • Antiviral Activity : Similar pyrimidine derivatives have shown antiviral properties, suggesting that this compound could also possess such activities.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrimidine derivatives, including 3-benzyl-5-bromopyrimidin-4(3H)-one. Notable findings include:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)
A54910
HeLa8
MCF712

These results suggest that 3-benzyl-5-bromopyrimidin-4(3H)-one could be a candidate for further development as an anticancer agent.

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential activity against viral infections. Preliminary studies indicate that it may inhibit viral replication by interfering with viral polymerases or proteases.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of 3-benzyl-5-bromopyrimidin-4(3H)-one on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
  • Antiviral Screening : In another study, the compound was screened for antiviral activity against influenza virus. The results showed a reduction in viral titers in treated cells compared to controls, suggesting a mechanism involving inhibition of viral entry or replication.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of 3-benzyl-5-bromopyrimidin-4(3H)-one is crucial for its development as a therapeutic agent. Current research focuses on:

  • Absorption and Distribution : Studies are ongoing to determine how well the compound is absorbed in vivo and its distribution within tissues.
  • Toxicity Assessment : Preliminary toxicity assays indicate low cytotoxicity towards normal cells, which is promising for its therapeutic application.

Q & A

Q. What are the standard synthetic routes for preparing 3-benzyl-5-bromopyrimidin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from pyrimidinone precursors. Key steps include halogenation (e.g., bromination at the 5-position) and benzylation at the 3-position. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (controlled between 50–80°C), and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms regioselectivity, while mass spectrometry validates molecular weight .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 3-benzyl-5-bromopyrimidin-4(3H)-one derivatives?

1H^1H-NMR is used to identify proton environments (e.g., benzyl protons at δ 4.5–5.5 ppm and aromatic protons). 13C^{13}C-NMR distinguishes carbonyl carbons (~160–170 ppm) and brominated aromatic carbons. IR confirms the lactam carbonyl stretch (~1680–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass data, critical for verifying molecular formulas .

Q. What are the primary reactivity patterns of 3-benzyl-5-bromopyrimidin-4(3H)-one in cross-coupling reactions?

The 5-bromo substituent is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl group introductions. The lactam nitrogen may undergo alkylation or acylation under basic conditions (e.g., NaH/DMF). Computational modeling (DFT) predicts electrophilic/nucleophilic sites, guiding functionalization strategies .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve conformational ambiguities in 3-benzyl-5-bromopyrimidin-4(3H)-one derivatives?

Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 or similar software) determines bond lengths/angles and torsional strain. Heavy atoms like bromine improve data quality via anomalous scattering. Hydrogen bonding networks (e.g., lactam N–H∙∙∙O interactions) are mapped to understand solid-state packing, which influences solubility and stability .

Q. What strategies are effective for analyzing contradictory bioactivity data in 3-benzyl-5-bromopyrimidin-4(3H)-one analogs?

Contradictions (e.g., varying IC50_{50} values in enzyme assays) may arise from impurities, solvent effects, or assay protocols. Solutions include:

  • Repetition under standardized conditions (e.g., DMSO concentration ≤1%).
  • Orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Metabolite profiling (LC-MS) to rule out degradation .

Q. How does the thieno[2,3-d]pyrimidin-4(3H)-one core influence the structure-activity relationship (SAR) in related compounds?

The planar, aromatic core enhances π-stacking with biological targets (e.g., kinases). Substitutions at the 3-benzyl and 5-bromo positions modulate steric bulk and electronic effects. Comparative studies with non-brominated analogs reveal bromine’s role in binding affinity (e.g., halogen bonding with protein residues) .

Q. What computational methods predict the binding modes of 3-benzyl-5-bromopyrimidin-4(3H)-one to therapeutic targets?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulate interactions with targets like EGFR or PDE inhibitors. QM/MM calculations assess bromine’s electrostatic contributions. Pharmacophore modeling identifies essential features (e.g., hydrogen bond acceptors) for lead optimization .

Methodological Guidelines

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, stoichiometry) .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Crystallographic Analysis : Deposit structures in the Cambridge Structural Database (CSD) for community validation .

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